molecular formula C12H17N3 B8481670 4-(5-Methyl-2,5-diaza-bicyclo[2.2.1]hept-2-yl)-phenylamine

4-(5-Methyl-2,5-diaza-bicyclo[2.2.1]hept-2-yl)-phenylamine

Cat. No. B8481670
M. Wt: 203.28 g/mol
InChI Key: AUSKSAZEUIJPRB-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

A mixture of 2-methyl-5-(4-nitro-phenyl)-2,5-diaza-bicyclo[2.2.1]heptane (0.19 g, 0.815 mmol) and a catalytic amount of Pd/C in ethanol (0.2 mL) is hydrogenated at 1 atmosphere at room temperature overnight. It is filtered through Celite, and the organic solution is evaporated, and then treated with 10 mL of methanol. It is then treated with hydrochloric acid in methanol, followed by ethyl ether, and filtered to give 4-(5-methyl-2,5-diaza-bicyclo[2.2.1]hept-2-yl)-phenylamine as bluish solid (0.107 g, 65%). MS (ESI) m/z 204.2 (M−H)+1.
Name
2-methyl-5-(4-nitro-phenyl)-2,5-diaza-bicyclo[2.2.1]heptane
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH:6]2[CH2:8][CH:3]1[CH2:4][N:5]2[C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=1>C(O)C.[Pd]>[CH3:1][N:2]1[CH2:7][CH:6]2[CH2:8][CH:3]1[CH2:4][N:5]2[C:9]1[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=1

Inputs

Step One
Name
2-methyl-5-(4-nitro-phenyl)-2,5-diaza-bicyclo[2.2.1]heptane
Quantity
0.19 g
Type
reactant
Smiles
CN1C2CN(C(C1)C2)C2=CC=C(C=C2)[N+](=O)[O-]
Step Two
Name
Quantity
0.2 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It is filtered through Celite
CUSTOM
Type
CUSTOM
Details
the organic solution is evaporated
ADDITION
Type
ADDITION
Details
treated with 10 mL of methanol
ADDITION
Type
ADDITION
Details
It is then treated with hydrochloric acid in methanol
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CN1C2CN(C(C1)C2)C2=CC=C(C=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.107 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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